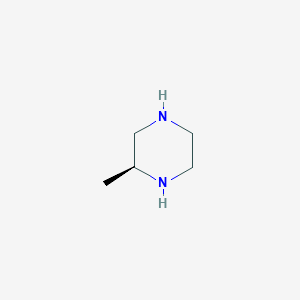

(S)-(+)-2-Methylpiperazine

描述

Significance of Chiral Amines and Heterocycles in Modern Chemical Science

Chiral amines and heterocycles are fundamental building blocks in modern chemical science, with wide-ranging applications in pharmaceuticals, agriculture, and materials science. libretexts.org Amines, organic compounds containing nitrogen atoms, are classified as primary, secondary, or tertiary based on the number of carbon groups attached to the nitrogen. libretexts.org Their basicity stems from the lone pair of electrons on the nitrogen atom, which can accept protons. libretexts.org

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are integral to numerous biological processes and synthetic materials. libretexts.org When a stereocenter is present in these molecules, it results in chirality, meaning the molecule is non-superimposable on its mirror image. The specific spatial arrangement, or stereochemistry, of each enantiomer can lead to vastly different biological activities. This has driven the development of asymmetric synthesis methods to produce enantiomerically pure compounds, which is a critical requirement for new chiral drugs. rsc.orgrsc.org The ability to synthesize specific chiral heterocycles, such as tertiary amine-containing rings, is a significant focus of contemporary organic chemistry. acs.orgnih.gov

The Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry and Materials Science

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. scbt.com This scaffold is considered a "privileged structure" in medicinal chemistry because it is a recurring motif in a multitude of biologically active compounds and approved drugs. rsc.orgresearchgate.netresearchgate.netrjptonline.org Its prevalence is due to its unique characteristics, including its solubility, basicity, and conformational properties, which can be modulated to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net

The two nitrogen atoms in the piperazine ring allow for multiple interactions with biological targets, such as hydrogen bonding, and provide points for chemical modification to create large libraries of compounds for screening. researchgate.netcambridgemedchemconsulting.com Piperazine derivatives are found in drugs for a wide array of therapeutic areas, including cancer, infectious diseases, and neurological disorders. researchgate.netrjptonline.orgfortunebusinessinsights.com

In materials science, piperazine and its derivatives are also gaining prominence. They are used as intermediates in the synthesis of polymers, dyes, and surfactants. scbt.comontosight.ai Recent research has highlighted piperazine's utility as a water-solubilizing and cross-linking agent in the production of high-performance polyimide aerogels, enhancing their mechanical and thermal properties for applications in aerospace, insulation, and filtration. fortunebusinessinsights.comacs.org The electron-donating ability and chair conformation of the piperazine ring are also being harnessed to construct novel materials with aggregation-induced emission (AIE) properties for use in optoelectronics and bioimaging. rsc.org

Stereochemical Importance of the (S)-(+) Enantiomer of 2-Methylpiperazine (B152721)

The introduction of a methyl group at the C2 position of the piperazine ring creates a chiral center, resulting in two enantiomers: (S)-(+)-2-Methylpiperazine and (R)-(-)-2-Methylpiperazine. iucr.org The stereochemical configuration is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers. The other enantiomer may be inactive or, in some cases, cause undesirable side effects. rsc.org Therefore, the ability to produce enantiomerically pure forms is of paramount importance in pharmaceutical development.

The absolute structure of both this compound and its R-(-) counterpart has been determined using single-crystal X-ray diffraction. iucr.orgresearchgate.net These studies confirmed that the six-membered piperazine ring adopts a chair conformation. iucr.org The development of efficient methods for the optical resolution of 2-methylpiperazine, such as complex formation with chiral hosts or stereoselective synthesis, has been a key area of research to isolate the desired (S)-(+) enantiomer. oup.comresearchgate.net For instance, processes have been developed for the selective crystallization of one diastereomeric salt, allowing for the isolation of the S-(+)-enantiomer with high optical purity. google.com This stereochemical purity is essential for its use as a building block in the synthesis of specific, targeted pharmaceutical agents.

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound is diverse, spanning several fields from medicinal chemistry to materials engineering. A primary objective is its utilization as a key chiral intermediate in the synthesis of complex pharmaceutical compounds.

Contemporary Research Applications of this compound

| Research Area | Objective & Findings | Reference |

|---|---|---|

| Medicinal Chemistry | Serves as a building block for novel therapeutic agents. For example, it is a component of H-1152P, a highly selective Rho-kinase inhibitor studied for its potential in treating coronary disease. | nih.gov |

| Anticancer Research | Used to synthesize derivatives with antiproliferative activity. (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine showed inhibitory effects on human chronic myelogenous leukemia cell lines. | iiarjournals.org |

| Antiviral Drug Design | The related N-methylpiperazine group is a component of drugs like masitinib, which has been investigated as an inhibitor of the main protease of SARS-CoV-2. Research involves modifying this part of the molecule to improve efficacy. | nih.gov |

| Carbon Capture | The derivative 2-methyl piperazine (as a racemate) is studied as an activator in solvent blends for CO₂ absorption, aiming to develop more efficient carbon capture technologies. | nih.govresearchgate.net |

| Organic Synthesis | Developing efficient and scalable synthetic routes to obtain enantiomerically pure this compound is a continuous goal, focusing on methods like selective salt formation and asymmetric synthesis. | google.com |

The overarching goal of this research is to leverage the unique structural and stereochemical properties of this compound to create novel molecules with enhanced efficacy and specificity for a variety of applications.

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMNTHCQHJPVAZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74879-18-8 | |

| Record name | 2-Methylpiperazine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074879188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-2-Methylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPIPERAZINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5VI3S1YC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S + 2 Methylpiperazine and Its Enantiopure Derivatives

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products from prochiral starting materials. This is often achieved through the use of chiral catalysts or reagents that can differentiate between enantiotopic faces or groups in the substrate.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis is a highly efficient method for the preparation of chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. This approach is further divided into biocatalysis, metal-catalyzed reactions, and organocatalysis.

Biocatalysis utilizes enzymes to perform highly selective chemical transformations. Transaminases (TAs) are particularly useful for the asymmetric synthesis of chiral amines from prochiral ketones. This biocatalytic approach offers high enantioselectivity under mild reaction conditions. nih.govmdpi.comrsc.org A general strategy involves the transamination of a suitable keto-precursor to generate a chiral amine, which can then be cyclized to form the desired piperazine (B1678402) derivative.

One notable application of transaminases is in the synthesis of optically pure piperazinones, which are direct precursors to chiral piperazines. The process involves the biocatalytic transamination of an N-(2-oxopropyl) amino acid ester, followed by spontaneous intramolecular cyclization. By selecting a transaminase with the desired stereoselectivity (either (R)- or (S)-selective), both enantiomers of the piperazinone can be accessed in high enantiomeric excess (ee ≥99%). uniovi.es

Table 1: Transaminase-mediated synthesis of a chiral piperazinone precursor uniovi.es

| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (%) |

| N-benzyl-N-(2-oxopropyl)glycinate | (R)-selective transaminase (ArRmut11) | (R) | 46 | ≥99 |

| N-benzyl-N-(2-oxopropyl)glycinate | (S)-selective transaminase (ATA-237) | (S) | 40 | ≥99 |

Additionally, enzymatic kinetic resolution is another biocatalytic strategy. This method involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved. For instance, lipases have been employed for the kinetic resolution of racemic piperazine derivatives. researchgate.netmdpi.com

Transition metal catalysis is a powerful tool for asymmetric C-C and C-N bond formation. Palladium-catalyzed reactions, in particular, have been extensively developed for the synthesis of chiral heterocycles. One such method is the palladium-catalyzed decarboxylative allylic alkylation (DAA), which can be used to generate α-tertiary piperazin-2-ones, versatile precursors to chiral piperazines. nih.govnih.gov This reaction involves the use of a chiral phosphinooxazoline (PHOX) ligand in conjunction with a palladium catalyst to achieve high enantioselectivity. semanticscholar.org

Another significant metal-catalyzed approach is the asymmetric hydrogenation of pyrazine-2-ols. This method provides access to chiral piperazin-2-ones with high diastereoselectivity and enantioselectivity. The resulting piperazin-2-ones can then be readily converted to the corresponding chiral piperazines without loss of optical purity. rsc.orgumich.edu

Table 2: Palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol umich.edu

| Substrate | Catalyst System | Product | Yield (%) | Enantiomeric Excess (%) |

| 5,6-diphenylpyrazin-2-ol | Pd(OCOCF3)2 / (R)-TolBINAP | (R)-5,6-diphenylpiperazin-2-one | 93 | 90 |

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. While many studies focus on using chiral piperazines as organocatalysts for reactions like the asymmetric Michael addition, there are also methods for the organocatalytic synthesis of chiral piperazine precursors. nih.gov For instance, the asymmetric synthesis of 2-substituted piperidine (B6355638) alkaloids has been achieved through a biomimetic organocatalytic approach, demonstrating the potential for synthesizing related chiral piperazine structures. nih.gov

Chiral Auxiliary Strategies

The chiral auxiliary approach involves the temporary incorporation of a chiral molecule into the substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. osi.lv A common strategy for the synthesis of (S)-(+)-2-methylpiperazine involves the diastereoselective alkylation of a chiral piperazine-2,5-dione derivative. This precursor can be synthesized from an amino acid, such as (S)-alanine, which serves as the source of chirality. acs.org

In a reported synthesis, a chiral piperazine-2,5-dione derived from (S)-alanine and glycine (B1666218) is alkylated. The chiral center from alanine (B10760859) directs the stereoselective introduction of a methyl group. Subsequent reduction of the diketopiperazine yields the desired (S)-2-methylpiperazine. The diastereoselectivity of the alkylation is crucial for the final enantiomeric purity of the product. acs.org

Table 3: Diastereoselective alkylation using a chiral auxiliary acs.org

| Substrate | Alkylating Agent | Product Diastereomeric Ratio |

| (3S)-3-Methylpiperazine-2,5-dione derivative | Methyl iodide | High diastereoselectivity |

Synthesis from Chiral Pool Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials. (S)-Alanine is a common and inexpensive chiral precursor for the synthesis of this compound. agriculturejournals.cz

A typical synthetic route starting from (S)-alanine involves several steps. First, the carboxylic acid and amino groups of (S)-alanine are protected. The protected amino acid is then converted to a suitable intermediate, such as an amino alcohol, which can undergo further transformations. The piperazine ring is then constructed through cyclization reactions. For example, a protected (S)-alaninol can be reacted with a two-carbon unit that contains functionalities for cyclization, ultimately leading to the formation of the (S)-2-methylpiperazine ring system. umich.edursc.org

For instance, the synthesis of (S)-2-methyl-[3,3,3-2H3] alanine has been described starting from a chiral dihydropyrazine (B8608421) derived from (S)-alanine, showcasing the utility of this amino acid as a chiral building block for related structures. umich.edu

Diastereoselective Synthesis Methods

Diastereoselective synthesis represents a powerful strategy for establishing the desired stereochemistry in chiral molecules like this compound. These methods introduce a new chiral center, and the stereochemical outcome is influenced by the existing chirality within the molecule or reagents.

One notable approach is the use of a highly diastereoselective intramolecular hydroamination, which serves as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.govacs.orgorganic-chemistry.org This method starts with enantiopure amino acids to create aminoalkene substrates. The subsequent cyclization, facilitated by a palladium catalyst, proceeds with excellent diastereoselectivity to form the trans isomer. acs.orgorganic-chemistry.org A proposed model for this selectivity suggests a chairlike transition state where the substituent at the 2-position orients itself in a pseudoaxial position to minimize allylic strain, guiding the formation of the thermodynamically favored trans product. acs.org

Another strategy involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral disubstituted piperazin-2-ones with excellent diastereoselectivity. dicp.ac.cnrsc.org These intermediates can then be converted into the corresponding chiral piperazines, such as 2-methylpiperazine (B152721), without any loss of optical purity. dicp.ac.cn Furthermore, iridium-catalyzed methods have been developed for the synthesis of C-substituted piperazines from imines, yielding a single diastereoisomer in an atom-economical process under mild conditions. nih.govacs.orgresearchgate.net

These diastereoselective approaches offer an efficient pathway to enantiopure piperazine derivatives by controlling the stereochemistry during the ring-forming step, often leveraging chiral precursors or catalysts to achieve high levels of purity.

Chiral Resolution Techniques

Chiral resolution is a widely employed industrial method for separating a racemic mixture into its individual enantiomers. This is particularly relevant for compounds like 2-methylpiperazine, where both enantiomers may be synthesized simultaneously.

The most common method for chiral resolution is the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base, such as 2-methylpiperazine, with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.org This reaction creates a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. wikipedia.org

A case study in the resolution of a diphenyl-substituted N-methyl-piperazine derivative highlights the systematic approach required. acs.org The process involves screening various resolving agents and solvent compositions to optimize the separation based on the differential solubility of the resulting diastereomeric salts. acs.org For the resolution of racemic 2-methylpiperazine, chiral acids like tartaric acid are commonly used. wikipedia.org The process involves:

Salt Formation: The racemic 2-methylpiperazine is reacted with an enantiomerically pure resolving agent (e.g., D-tartaric acid) in a suitable solvent.

Crystallization: Due to differing solubilities, the salt of one diastereomer crystallizes out of the solution preferentially.

Isolation and Liberation: The crystallized salt is isolated, and the chiral resolving agent is removed, typically by treatment with a base, to yield the desired enantiomerically pure this compound.

The efficiency of this separation is highly dependent on the choice of resolving agent and the crystallization conditions, often requiring significant empirical optimization. acs.org

Interactive Data Table: Common Chiral Resolving Agents This table includes examples of chiral resolving agents frequently used in diastereomeric salt formation.

| Resolving Agent | Type | Typically Resolves |

|---|---|---|

| Tartaric Acid | Acid | Racemic Bases (Amines) |

| (1R)-(-)-Camphor-10-sulfonic acid | Acid | Racemic Bases (Amines) |

| Brucine | Base | Racemic Acids |

| (R)-(+)-α-Methylbenzylamine | Base | Racemic Acids |

| Di-p-anisoyl-D-tartaric acid | Acid | Racemic Bases (Amines) |

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This method utilizes enzymes, most commonly lipases, which can stereoselectively catalyze a reaction on only one enantiomer of a racemic mixture. mdpi.comresearchgate.net For racemic amines, this often involves an enantioselective acylation or deacylation reaction. acs.orgnih.gov

The process can be summarized as follows:

A racemic mixture of 2-methylpiperazine is subjected to a reaction (e.g., acylation) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia. nih.govnih.gov

The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.

The reaction is stopped at approximately 50% conversion.

The resulting mixture contains the acylated R-enantiomer and the unreacted S-enantiomer. These two compounds have different chemical properties and can be easily separated by standard techniques like chromatography or extraction.

The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantioselectivity. mdpi.comacs.org Lipases are particularly effective in non-aqueous, organic solvents where they can catalyze transesterification reactions. researchgate.net This method is valued for its high selectivity and operation under mild reaction conditions.

Interactive Data Table: Enzymes in Kinetic Resolution This table showcases lipases commonly applied in the kinetic resolution of chiral compounds.

| Enzyme Name | Source Organism | Common Application |

|---|---|---|

| Novozym 435 (CALB) | Candida antarctica | Acylation of alcohols and amines |

| PPL | Porcine Pancreas | Hydrolysis/Acylation of esters |

| PSL-C | Pseudomonas cepacia | Acylation of diols |

| Lipase from CRL | Candida rugosa | Transesterification of β-blocker derivatives |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like this compound.

Performing organic reactions in water instead of volatile organic solvents is a key aspect of green chemistry. Water is non-flammable, non-toxic, and readily available. A specific example relevant to 2-methylpiperazine synthesis is the debenzylation of 1-benzyl-3-methylpiperazine. chemicalbook.com In this process, the reaction is carried out in water using a 5% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method achieves a quantitative yield of 2-methylpiperazine (about 99% or higher) under relatively mild conditions (40°C), demonstrating a viable and environmentally benign synthetic route. chemicalbook.com

Photocatalysis, which uses visible light to drive chemical reactions, has emerged as a powerful green chemistry tool. mdpi.com These reactions often proceed under mild, ambient temperature conditions and can offer alternative, more sustainable pathways for synthesis.

For piperazine derivatives, photocatalytic methods have been developed that avoid the use of toxic reagents. mdpi.com One such method is the photoredox CarboxyLic Amine Protocol (CLAP), which utilizes an iridium-based photoredox catalyst for the decarboxylative cyclization between aldehydes and an amino-acid-derived diamine to access various C2-substituted piperazines. mdpi.com Another approach involves the use of semiconductor-zeolite composite catalysts (e.g., TiO2–Hβ) under UV irradiation to synthesize 2-methylpiperazine from N-(β-hydroxypropyl)ethylenediamine in a non-aqueous suspension. iitm.ac.in These photocatalytic strategies represent a move towards more sustainable and efficient synthesis of complex molecules like this compound. mdpi.comiitm.ac.in

Sustainable Biocatalytic Pathways

The development of sustainable and environmentally benign synthetic methods is a paramount goal in modern chemistry. Biocatalysis, leveraging the inherent selectivity and efficiency of enzymes, offers a compelling alternative to traditional chemical synthesis, particularly for the production of enantiopure compounds like this compound. While specific biocatalytic routes exclusively targeting this compound are not extensively documented in current literature, the application of established enzyme classes to the synthesis of chiral amines and related heterocyclic structures provides a strong foundation for the development of such pathways.

Enzymatic strategies, in line with the principles of "Green Chemistry," present a more environmentally friendly option compared to conventional chemical methods that often necessitate elevated temperatures and inorganic catalysts, leading to additional purification steps and reduced energy efficiency. nih.govgoogle.com Key enzyme families, including transaminases, imine reductases (IREDs), and amine oxidases, are instrumental in the asymmetric synthesis of chiral amines and can be envisioned in biocatalytic cascades for producing enantiopure piperazine derivatives.

One promising approach involves the use of imine reductases (IREDs), which are nicotinamide-dependent enzymes capable of the asymmetric reduction of imines to the corresponding amines with high enantioselectivity. nih.gov A hypothetical biocatalytic pathway for this compound could involve the IRED-catalyzed asymmetric reduction of a cyclic imine precursor. This strategy has been successfully employed for the synthesis of other chiral piperidines and pyrrolidines. nih.gov

Another viable biocatalytic method is the kinetic resolution of a racemic mixture of 2-methylpiperazine or a suitable precursor. For instance, the enzymatic resolution of methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate using the low-cost enzyme alcalase has been demonstrated for the synthesis of enantiomerically pure (S)-piperazine-2-carboxylic acid. thieme-connect.comacs.org This principle could be adapted for the resolution of a racemic 2-methylpiperazine derivative, where one enantiomer is selectively acylated or hydrolyzed by a lipase or protease, allowing for the separation of the desired (S)-enantiomer.

Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalytic steps, offer a versatile strategy. For example, a chemo-enzymatic method for the asymmetric dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. This involves a key stereoselective one-pot amine oxidase/ene imine reductase cascade. acs.orgnih.gov Such a strategy highlights the potential for integrating enzymatic transformations to achieve high stereochemical control in the synthesis of complex piperidine and, by extension, piperazine structures.

The development of multi-enzyme cascades represents a frontier in sustainable biocatalysis. organic-chemistry.org These one-pot reactions can combine several enzymatic steps to convert a simple starting material into a complex chiral product, minimizing waste and improving efficiency. A future biocatalytic pathway for this compound could involve a cascade of reactions, for example, starting from a simple diamine and a dicarbonyl compound, and utilizing a combination of enzymes to control both regioselectivity and stereoselectivity.

While the direct biocatalytic synthesis of this compound is an area requiring further research, the existing toolkit of biocatalysts and methodologies for chiral amine and heterocycle synthesis provides a clear roadmap for the development of sustainable and efficient enzymatic pathways.

Regioselective and Stereoselective Functionalization of the Piperazine Ring

The functionalization of the piperazine ring at its carbon atoms presents a significant challenge due to the presence of two nitrogen atoms, which can lead to side reactions or inhibit catalytic activity. nih.govorganic-chemistry.org However, recent advancements have provided new avenues for the regioselective and stereoselective introduction of substituents onto the piperazine core, expanding its utility in medicinal chemistry.

Direct C-H Functionalization Approaches (e.g., α-Lithiation Trapping, Photoredox Catalysis)

Direct C-H functionalization is an atom-economical strategy for modifying the piperazine scaffold. Two prominent approaches in this area are α-lithiation trapping and photoredox catalysis.

α-Lithiation Trapping: This method involves the deprotonation of a C-H bond adjacent (α) to a nitrogen atom using a strong organolithium base, followed by quenching the resulting organolithiate with an electrophile. The use of a directing group, typically a tert-butoxycarbonyl (Boc) group on one of the nitrogen atoms, is crucial for controlling the regioselectivity of the lithiation. O'Brien and coworkers have reported the synthesis of enantiopure piperazines through the asymmetric lithiation-substitution of α-methylbenzyl piperazines. organic-chemistry.org This method utilizes s-BuLi in combination with a chiral ligand such as (–)-sparteine or a (+)-sparteine surrogate to achieve enantioselectivity. The outcome of the reaction, in terms of both yield and enantioselectivity, has been found to be surprisingly dependent on the nature of the electrophile and the substituent on the distal nitrogen atom. rsc.org Simple and general procedures for the racemic lithiation/trapping of N-Boc piperazines have also been developed, providing rapid access to α-functionalized derivatives for initial medicinal chemistry screening. nih.govacs.orginformahealthcare.com

| Method | Key Features | Application |

| Asymmetric α-Lithiation | - Utilizes s-BuLi and a chiral ligand (e.g., sparteine). - Enantioselectivity is influenced by the electrophile and distal N-substituent. | Synthesis of enantiopure α-substituted piperazines. |

| Racemic α-Lithiation | - Employs a strong base like s-BuLi. - Provides a straightforward route to α-functionalized piperazines. | Rapid generation of diverse piperazine analogs for screening. |

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and mild technique for C-H functionalization. This approach utilizes a photocatalyst, typically an iridium or ruthenium complex, to generate highly reactive radical intermediates under gentle conditions. nih.govorganic-chemistry.org MacMillan and coworkers have pioneered the use of photoredox catalysis for the α-C-H arylation and vinylation of N-Boc protected piperazines. nih.govorganic-chemistry.org The mechanism generally involves a single-electron transfer (SET) from the piperazine nitrogen to the excited photocatalyst, generating an amine radical cation. Subsequent deprotonation at the α-position yields an α-amino radical, which can then couple with a variety of radical acceptors. nih.govthieme-connect.com A site-selective C-H alkylation of piperazine substrates has also been developed using organic photoredox catalysis, where the selectivity is governed by the electronic differentiation of the two nitrogen atoms within the piperazine ring. thieme-connect.comacs.org

| Method | Catalyst System | Functionalization |

| Photoredox C-H Arylation | Ir(ppy)₃ | Introduction of aryl groups at the α-position. |

| Photoredox C-H Vinylation | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Introduction of vinyl groups at the α-position. |

| Photoredox C-H Alkylation | Organic photocatalyst | Site-selective introduction of alkyl groups. |

These direct C-H functionalization methods offer significant advantages over traditional multi-step syntheses, providing more efficient and versatile routes to novel carbon-substituted piperazine derivatives.

Synthesis of Carbon-Substituted Piperazines (e.g., 2,6-Methylated, 2,3,5-Trisubstituted, Unsymmetrical 1,4-Disubstituted)

The synthesis of specifically substituted piperazines is crucial for fine-tuning the pharmacological properties of drug candidates. Various methodologies have been developed to access diversely functionalized piperazine cores.

2,6-Disubstituted Piperazines: The synthesis of chiral 2,6-disubstituted piperazines, particularly 2,6-dimethylpiperazines, has been achieved through several stereoselective strategies. One approach utilizes a diastereoselective intramolecular hydroamination as the key step. nih.gov Another efficient method involves a palladium-catalyzed carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide to produce cis-2,6-disubstituted piperazines with high diastereoselectivity and enantiomeric excess. acs.org The complete series of enantiopure 2,6-methylated piperazines has been synthesized using either a diastereoselective triflate alkylation or an intramolecular Mitsunobu reaction to establish the desired stereochemistry. acs.org These methods allow for precise control over the absolute configuration of the substituents.

| Stereoisomer | Synthetic Approach | Key Features |

| trans-2,6-Disubstituted | Diastereoselective intramolecular hydroamination | Modular synthesis from amino acid-derived sulfamidates. nih.gov |

| cis-2,6-Disubstituted | Pd-catalyzed carboamination | Concise, modular, and highly stereoselective. acs.org |

| Enantiopure 2,6-Dimethyl | Diastereoselective triflate alkylation or Intramolecular Mitsunobu reaction | Provides access to all stereoisomers of 2,6-dimethylpiperazine. acs.org |

2,3,5-Trisubstituted Piperazines: The synthesis of more complex substitution patterns, such as 2,3,5-trisubstituted piperazines, requires sophisticated synthetic strategies. A novel and efficient method for the asymmetric synthesis of chiral 2,3,5-trisubstituted piperazine structures has been recently reported. thieme-connect.comthieme-connect.com This route involves the synthesis of novel chiral aryl aziridinyl ketones, which are converted into aziridine-fused bicyclic imines. Subsequent reduction of these imines and nucleophilic ring-opening of the aziridine (B145994) ring provides access to highly functionalized piperazine derivatives. thieme-connect.comthieme-connect.com

Unsymmetrical 1,4-Disubstituted Piperazines: While N-functionalization is generally more straightforward, the synthesis of unsymmetrically 1,4-disubstituted piperazines, where the two nitrogen atoms bear different substituents, is of significant interest in drug discovery. A simplified one-pot, one-step procedure for the preparation of monosubstituted piperazines from a protonated piperazine has been developed, which can then be followed by a second, different substitution. nih.gov Furthermore, various synthetic strategies have been devised to access 1,4-disubstituted piperazines, often involving stepwise nucleophilic substitution or transition-metal-catalyzed C-N bond coupling reactions. researchgate.net These methods are crucial for creating a diverse range of piperazine-based compounds for biological evaluation. nih.govinformahealthcare.com

Applications of S + 2 Methylpiperazine in Advanced Chemical Systems

Role as a Key Chiral Building Block in Complex Organic Synthesis

(S)-(+)-2-Methylpiperazine serves as a fundamental chiral building block in the intricate world of organic synthesis. chemimpex.comresearchgate.net Its pre-defined stereochemistry is instrumental in constructing complex molecules with specific three-dimensional arrangements, a critical factor in the development of new pharmaceuticals and other bioactive compounds. chemimpex.comresearchgate.net The presence of the methyl group on the piperazine (B1678402) ring introduces a chiral center, which can direct the stereochemical outcome of subsequent reactions, thereby enabling the synthesis of enantiomerically pure products.

The versatility of this compound as a building block is underscored by its application in the synthesis of a wide array of complex molecular architectures. chemimpex.comresearchgate.net It is a key intermediate in the creation of various pharmaceutical agents, particularly those targeting the central nervous system. chemimpex.com Its incorporation into drug candidates can significantly influence their efficacy and specificity. chemimpex.com Furthermore, its utility extends to the development of agrochemicals, where it contributes to the formulation of effective pesticides and herbicides. chemimpex.com

Applications in Polymer Science and Materials Chemistry

The influence of this compound extends beyond small molecule synthesis into the realm of polymer science and materials chemistry. Its distinct chemical properties are leveraged to create advanced materials with unique functionalities.

Role as a Curing Agent or Hardener in Polymer Systems

In polymer chemistry, this compound functions as an effective curing agent or hardener for epoxy resins. chemimpex.comchemimpex.com Curing agents are essential components that facilitate the cross-linking of polymer chains, a process that transforms liquid resins into hard, durable solids. The amine groups of this compound react with the epoxide groups of the resin, forming a rigid, three-dimensional network.

The choice of curing agent significantly impacts the final properties of the cured polymer, such as its mechanical strength, thermal stability, and chemical resistance. acs.orgspecialchem.com The specific structure of this compound, including its chirality, can influence the curing kinetics and the ultimate performance of the resulting thermoset material. chemimpex.comchemimpex.com This makes it a valuable component in the formulation of high-performance coatings, adhesives, and composite materials. chemimpex.comchemimpex.com

Integration into Chiral Hybrid Materials (e.g., Perovskites for Optoelectronic Applications)

A particularly exciting application of this compound lies in the development of chiral hybrid materials, most notably chiral perovskites for optoelectronic applications. bohrium.comresearchgate.netresearchgate.netrsc.org Chiral perovskites are a class of materials that combine organic and inorganic components and exhibit unique optical and electronic properties due to their non-centrosymmetric crystal structures. bohrium.comacs.org

By incorporating the chiral this compound cation into the perovskite lattice, researchers can induce chirality in the material. bohrium.com This has led to the synthesis of novel one-dimensional (1D) and zero-dimensional (0D) lead-free perovskites. bohrium.comresearchgate.net These materials have shown promising properties for next-generation optoelectronic devices, including:

Narrow Band Gaps: Essential for efficient light absorption in solar cells and other photodetectors. bohrium.com

High Photoelectric Response: Indicating their ability to effectively convert light into electrical signals. bohrium.com

Long Carrier Lifetime: A crucial factor for improving the efficiency of charge transport in solar cells. bohrium.com

The integration of this compound into these hybrid materials opens up new avenues for the design of devices with advanced functionalities, such as circularly polarized light detectors and spintronic devices. bohrium.com

Catalysis and Ligand Design for Asymmetric Transformations

The chirality of this compound makes it a valuable component in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. mdpi.comacs.orgmdpi.com It can be used directly as a chiral catalyst or, more commonly, as a chiral ligand that coordinates to a metal center to form a chiral catalyst complex.

Researchers have successfully utilized this compound to design and construct homochiral metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.comacs.orgmdpi.comacs.org These porous materials possess well-defined chiral environments within their structures, making them highly effective heterogeneous catalysts for a variety of asymmetric reactions.

For instance, a homochiral Cu(II) MOF incorporating this compound has demonstrated excellent catalytic activity in three-component coupling and Pechmann reactions. acs.org Similarly, a palladium nanoparticle-loaded homochiral COF synthesized from this compound has been shown to be a highly active and reusable catalyst for asymmetric Henry and reductive Heck reactions, achieving high yields and excellent stereoselectivity. acs.org

The ability to incorporate this compound into these robust and recyclable catalytic systems is a significant advancement in sustainable chemistry, offering a greener alternative to traditional homogeneous catalysts. acs.orgmdpi.com

Pharmaceutical and Agrochemical Research Involving S + 2 Methylpiperazine

Research on the Influence of Chiral Piperazine (B1678402) Scaffolds in Drug Design

The incorporation of chiral piperazine scaffolds, such as (S)-(+)-2-Methylpiperazine, into drug candidates is a key strategy in medicinal chemistry. thieme-connect.comrsc.org The presence and specific configuration of these chiral centers can significantly impact a molecule's interaction with biological targets, leading to improved therapeutic properties. thieme-connect.comresearchgate.net

Modulation of Biological Activities and Selectivity

The stereochemistry of the piperazine ring can lead to stereoselective effects on biological activity. researchgate.netmuseonaturalistico.it Different enantiomers of a drug can exhibit distinct pharmacological profiles, with one enantiomer often being more potent or having a better selectivity for the intended biological target. mdpi.com For instance, in the development of selective serotonin (B10506) receptor agonists and antagonists for psychiatric disorders, the specific structure of piperazine derivatives has been crucial for achieving the desired therapeutic effects. museonaturalistico.it The introduction of a methyl group, as in this compound, creates a chiral center that can influence how the molecule binds to a receptor, potentially enhancing its activity and selectivity. researchgate.net

The structural diversity of piperazine derivatives allows for extensive modifications that can significantly impact their biological activities. researchgate.netmuseonaturalistico.it Substitutions at different positions on the piperazine ring can alter physicochemical properties and interactions with biological targets. museonaturalistico.it For example, modifications to arylpiperazine derivatives have been shown to influence their receptor binding affinity and selectivity. museonaturalistico.it

Improvement of Pharmacokinetic Profiles

Studies have shown that piperazine derivatives can influence the pharmacokinetic profile of other drugs. For example, a piperazine derivative was found to increase the bioavailability of the anticancer agent paclitaxel (B517696) by inhibiting the P-glycoprotein (P-gp) efflux pump. nih.govmdpi.com This inhibition led to a prolonged elimination half-life and decreased oral clearance of paclitaxel. nih.govmdpi.com In another study, trisubstituted piperazine derivatives demonstrated improved oral bioavailability in rats, suggesting their potential for further development as oral antiviral drugs. acs.org

Table 1: Pharmacokinetic Parameters of Paclitaxel with and without a Piperazine Derivative

| Parameter | Paclitaxel Alone | Paclitaxel + Piperazine Derivative |

|---|---|---|

| AUC (Area Under the Curve) | Lower | Increased |

| Elimination Half-life | Shorter | Extended |

| Oral Clearance | Higher | Decreased |

| Oral Bioavailability | Lower | Improved 2.1-fold nih.gov |

Data from a study on the effects of a piperazine derivative on paclitaxel pharmacokinetics in rats. nih.govmdpi.com

Strategies for Reducing Cardiac hERG Toxicity

A significant challenge in drug development is the potential for compounds to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias. nih.govnih.gov Medicinal chemists employ various strategies to mitigate this risk, and the modification of piperazine scaffolds plays a crucial role. drughunter.com

One common approach is to reduce the basicity of the amine groups in the piperazine ring. nih.gov This can be achieved by introducing electron-withdrawing groups near the basic nitrogen atom. drughunter.com For example, replacing a piperidine (B6355638) ring with a piperazine ring has been shown to lower the pKa and reduce hERG inhibition. drughunter.comyoutube.com Other strategies include reducing the lipophilicity of the compound and introducing acidic groups to form zwitterions. nih.govdrughunter.com

Table 2: Strategies to Mitigate hERG Toxicity with Piperazine Scaffolds

| Strategy | Mechanism | Example |

|---|---|---|

| Reduce Basicity | Lowers the pKa of the amine nitrogen, reducing interaction with the hERG channel. | Replacing a piperidine with a piperazine ring. drughunter.comyoutube.com |

| Reduce Lipophilicity | Decreases the concentration of the compound near the hERG channel in the cell membrane. | Replacing a lipophilic group with a more polar one. drughunter.com |

| Introduce an Acidic Center | Forms a zwitterion, which can reduce lipophilicity without compromising activity. | Adding a carboxylic acid to the molecule. youtube.com |

These strategies are employed by medicinal chemists to design safer drug candidates. nih.govdrughunter.com

Development of Specific Therapeutic Agents and Research Areas

The versatile nature of the this compound scaffold has led to its investigation in various therapeutic areas. cymitquimica.comchemimpex.com

Central Nervous System (CNS) Agent Research

This compound is a key intermediate in the synthesis of various central nervous system (CNS) agents, including antidepressants and anti-anxiety medications. chemimpex.com The piperazine ring is a common feature in many drugs that act on the CNS. researchgate.net For example, a series of novel xanthone (B1684191) derivatives containing a piperazine moiety were synthesized and evaluated for their potential antidepressant-like and anxiolytic-like activities. drugbank.com These compounds showed good penetration of the blood-brain barrier. drugbank.com Furthermore, N-methylpiperazine, a related compound, is a structural element in several CNS-acting drugs like clozapine (B1669256) and olanzapine. nih.gov Fasudil, a derivative of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, is a Rho kinase (ROCK) inhibitor that has shown therapeutic potential for various CNS disorders. nih.gov

Antitubercular Agent Research

The piperazine scaffold is also being explored for the development of new treatments for tuberculosis (TB), a major global health issue. bohrium.com Several piperazine-containing compounds have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium that causes TB. nih.govnih.gov For instance, a series of novel benzothiazinone derivatives containing a piperazine moiety exhibited excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. bohrium.com One of these compounds also showed low hERG cardiac toxicity and an acceptable oral pharmacokinetic profile. bohrium.com In another study, nitrofuranyl methyl piperazines were identified as potent anti-TB agents, with some compounds showing activity against non-replicating and resistant strains of the bacteria. nih.gov The piperazine ring was found to be crucial for the antitubercular activity in these compounds. nih.govnih.gov

Antiviral Agent Research (e.g., CCR5 Antagonists for HIV-1)

A significant area of research involving this compound is in the development of novel antiviral agents, particularly antagonists of the C-C chemokine receptor type 5 (CCR5). This receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of the human immunodeficiency virus type 1 (HIV-1) into host cells. plos.orgnih.gov Blocking this interaction is a key therapeutic strategy for preventing HIV-1 infection.

Systematic structure-activity relationship (SAR) studies have identified the (S)-2-methylpiperazine moiety as a key pharmacophore essential for high-affinity binding to the CCR5 receptor. nih.gov Its incorporation into various molecular scaffolds has led to the discovery of potent inhibitors of HIV-1 entry and replication. For instance, optimization of early piperidino-piperazine leads demonstrated that the presence of the 2(S)-methylpiperazine group was crucial for CCR5 affinity. nih.gov

Fragment-based drug design has also been employed to synthesize novel 2-methylpiperazine (B152721) analogues as CCR5 antagonists. arabjchem.org These efforts have produced derivatives with significant antiviral activities. In one study, several synthesized 2-methylpiperazine derivatives showed potent CCR5 antagonistic activity, with four compounds exhibiting antiviral activity at the nanomolar level in an HIV-1 single-cycle assay without any signs of cytotoxicity at a concentration of 10 μM. nih.gov Another research effort developed piperazine-containing derivatives with IC₅₀ values against HIV-1 as low as 0.0314 µM. arabjchem.org These findings underscore the importance of the this compound scaffold in the ongoing search for new and effective HIV-1 therapeutics. nih.govresearchgate.net

Table 1: Antiviral Activity of Selected (S)-2-Methylpiperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Target | Assay | Activity Measurement | Result | Reference |

| Piperazine Derivative | HIV-1 Wild-Type | Antiviral Assay | EC₅₀ | 0.030 ± 0.0035 µM | arabjchem.org |

| Piperazine Derivative | HIV-1 (K103N/Y181C) | Antiviral Assay | EC₅₀ | ≥ 1.2 µM | arabjchem.org |

| 2-Methylpiperazine Analogue (31) | HIV-1 | Antiviral Assay | IC₅₀ | 0.0472 µM | arabjchem.org |

| 2-Methylpiperazine Analogue (33) | HIV-1 | Antiviral Assay | IC₅₀ | 0.0314 µM | arabjchem.org |

| Piperazine Derivative (36) | CCR5 | Fusion Assay | IC₅₀ | 6.29 µM | arabjchem.org |

| Piperazine Derivative (36) | HIV-1 | Antiviral Assay | IC₅₀ | 0.44 µM | arabjchem.org |

Applications in Quinoline (B57606) Antibacterial Development

This compound serves as a valuable synthon in the development of quinoline-based antibacterial agents. biosynth.com The quinolone and fluoroquinolone classes of antibiotics are synthetic broad-spectrum antibacterial drugs that have been a cornerstone of infectious disease treatment for decades. scispace.com A common strategy to enhance their antibacterial activity and pharmacokinetic properties involves substitution at various positions of the quinolone core. scispace.com

The piperazine ring is a frequently used substituent, and the introduction of a methyl group to this ring can further modulate the compound's properties. scispace.com The chiral nature of this compound is particularly important for developing enantiomerically pure drugs, where one enantiomer may exhibit greater potency or a better safety profile than the other. cymitquimica.com

Research has shown that quinolone derivatives incorporating a 7-(4-methyl-1-piperazinyl) moiety exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. scispace.com Further synthetic efforts have explored the incorporation of N-methylpiperazine-containing side chains into the quinoline scaffold to develop inhibitors of bacterial ATP synthase, a viable target for new antibiotics, with activity against multidrug-resistant pathogens. nih.gov The use of the specific (S)-enantiomer as a starting material allows for precise control over the stereochemistry of the final antibacterial compound, which is critical for optimizing its interaction with bacterial targets. biosynth.comcymitquimica.com

Table 2: Research on Quinolone Derivatives with Methylpiperazine Moieties This table is interactive. You can sort and filter the data.

| Derivative Class | Target Organism/Enzyme | Key Finding | Reference |

| 7-(4-methyl-1-piperazinyl)quinolone | S. aureus, E. coli | Exhibited antibacterial activity comparable to norfloxacin. | scispace.com |

| (S)-1-N-Boc-2-methylpiperazine | N/A (Synthon) | Identified as a synthon for quinolones with antibacterial activity. | biosynth.com |

| Quinoline with N-methylpiperazine side chain | Bacterial ATP Synthase | Synthesized as potential inhibitors for multidrug-resistant bacteria. | nih.gov |

Contributions to Neuroscience Research

The this compound scaffold and its derivatives are utilized in neuroscience research to study and modulate various neurotransmitter systems. netascientific.com Its structural features allow for its incorporation into molecules designed to interact with specific receptors and enzymes in the central nervous system (CNS).

One area of application is in the development of ligands for sigma (σ) receptors, which are involved in modulating neurotransmitter systems and are implicated in a range of CNS disorders. nih.gov For example, a piperazine derivative, 1-(benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine, was developed as a selective ligand for the σ1 receptor, enabling its study through positron emission tomography (PET) imaging. This compound showed high affinity for the σ1 receptor (Ki = 2.7 nM) and selectivity over the σ2 subtype. nih.gov

Furthermore, N-methylpiperazine derivatives have been synthesized and evaluated as inhibitors of key enzymes in neurotransmitter metabolism, such as monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.govresearchgate.net These enzymes are important targets in the treatment of neurodegenerative diseases. In one study, N-methyl-piperazine chalcones were identified as dual inhibitors of MAO-B and AChE, with some compounds showing high selective inhibition against MAO-B (IC₅₀ of 0.71 μM) and effective inhibition of AChE (IC₅₀ of 4.32 μM). nih.govresearchgate.net Such multi-target compounds are promising candidates for further investigation in the therapy of complex neurological disorders.

Table 3: Activity of Methylpiperazine Derivatives in Neuroscience Research This table is interactive. You can sort and filter the data.

| Derivative | Target | Activity Measurement | Result | Reference |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | Sigma-1 (σ1) Receptor | Kᵢ | 2.7 nM | nih.gov |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | Sigma-2 (σ2) Receptor | Kᵢ | 103 nM | nih.gov |

| N-methyl-piperazine chalcone (B49325) (2k) | Monoamine Oxidase-B (MAO-B) | IC₅₀ | 0.71 µM | nih.govresearchgate.net |

| N-methyl-piperazine chalcone (2n) | Acetylcholinesterase (AChE) | IC₅₀ | 4.32 µM | nih.govresearchgate.net |

| N-methyl-piperazine chalcone (2k) | Monoamine Oxidase-B (MAO-B) | Kᵢ | 0.21 µM | researchgate.net |

Advanced Analytical and Computational Studies of S + 2 Methylpiperazine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural analysis of (S)-(+)-2-Methylpiperazine, providing fundamental insights into its molecular framework and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR for Structural Elucidation and Reaction Mechanism Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. nih.govchemicalbook.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure.

In ¹H NMR spectra of 2-methylpiperazine (B152721), recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different protons in the molecule can be observed. chemicalbook.com The methyl group protons typically appear as a doublet, while the protons on the piperazine (B1678402) ring produce a complex series of multiplets. chemicalbook.com The specific chemical shifts and coupling constants are essential for confirming the connectivity of the atoms. For instance, in a ¹H NMR spectrum run at 399.65 MHz, the methyl protons (CH₃) appear as a doublet around 1.001 ppm. chemicalbook.com The protons on the piperazine ring carbons appear at various shifts between approximately 2.3 and 3.0 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.govguidechem.com The spectrum for this compound shows distinct peaks for the methyl carbon and the four unique carbons of the piperazine ring.

NMR is also crucial for studying reaction mechanisms and regioselectivity. For example, when (S)-2-methylpiperazine is protected, such as with a Boc group or by reacting with an acylating agent, NMR is used to determine which of the two nitrogen atoms has reacted. google.com In the synthesis of 4-carbobenzoxy-(Cbz)-2-methylpiperazine, HPLC and NMR analysis confirmed that the product contained 98 molar percent of the desired regioisomer, with only 0.5% of the 1-Cbz isomer being formed. google.com This high regioselectivity is vital for its use as a chiral building block. Similarly, ¹⁹F NMR can be used to detect and quantify regioisomers when fluorinated protecting groups are employed. google.com

Table 1: Representative NMR Data for 2-Methylpiperazine Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Solvent |

|---|---|---|---|

| ¹H | Methyl (CH₃) | ~1.0-1.14 | CDCl₃, D₂O |

| ¹H | Ring Protons (CH, CH₂) | ~2.3-4.4 | CDCl₃, D₂O |

| ¹³C | Methyl (CH₃) | Varies | CDCl₃ |

| ¹³C | Ring Carbons (C) | Varies | CDCl₃ |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and specific derivative structure.

UV-Visible Spectroscopy in Hybrid Material Analysis

UV-Visible spectroscopy is a valuable technique for characterizing the electronic properties of hybrid materials that incorporate this compound as a chiral template. These materials are of interest for their potential optical and electronic applications.

For example, a hybrid material with the formula (C₅H₁₄N₂)CoCl₄, which contains the diprotonated 2-methylpiperazinium cation, was analyzed using UV-Visible absorption spectroscopy. researchgate.net The study correlated the experimental spectrum with theoretical calculations performed using Time-Dependent Density Functional Theory (TD-DFT) to understand the electronic transitions within the material. researchgate.net

In another study, chiral 0D zinc-based metal halides, ZnCl₂·S-2-MP, were synthesized using this compound. researchgate.net UV-Vis absorption spectra of these materials were used to investigate their optical properties, including excitation-wavelength-dependent emission and room-temperature phosphorescence. researchgate.netrsc.org The analysis of UV-visible spectra, in conjunction with photoluminescence and circular dichroism spectra, helps to determine the optical bandgap and understand the luminescence mechanisms of these chiral hybrid materials. rsc.org

X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a chiral molecule. The absolute structure of this compound has been unequivocally confirmed using this technique. researchgate.net

A study focused on determining the limitations of absolute structure determination for light-element compounds (C, H, N) under routine laboratory conditions successfully applied the method to this compound and its dibromide salt. researchgate.net By employing anomalous dispersion and utilizing methods such as the Parsons' Q and Hooft parameters, the researchers were able to confirm the known 'S' configuration of the chiral center. researchgate.net The analysis involved careful collection of Bijvoet pairs, which are pairs of reflections that are equivalent for non-chiral structures but differ in intensity for chiral ones due to anomalous scattering. The resulting Hooft parameter for this compound was 0.05(8), a value that provides confidence in the assignment of the absolute S-configuration. researchgate.net

Chromatographic and Electrophoretic Enantioseparation Methods

The separation of the (S)-(+) and (R)-(-) enantiomers of 2-methylpiperazine is essential for providing enantiomerically pure forms for asymmetric synthesis and other applications. High-performance liquid chromatography and capillary electrophoresis are powerful techniques for achieving this chiral resolution.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used method for the separation and enantiomeric analysis of chiral compounds like 2-methylpiperazine. nih.gov The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

The enantiomeric excess of commercial chiral reagents, including synthons like 2-methylpiperazine, has been evaluated using chiral chromatography. nih.gov In one study, the enantiomeric composition of 2-methylpiperazine was determined to be 99.71% (S) with a 0.15% impurity of the (R)-enantiomer, highlighting the sensitivity of the technique. nih.gov

The composition of the mobile phase, including the type of organic modifier and additive, can significantly impact the resolution of enantiomers. researchgate.net For some chiral separations, a combination of n-hexane with modifiers like isopropanol (B130326) and additives such as diethylamine (B46881) provides effective resolution. researchgate.net The development of a successful chiral HPLC method is often a process of screening different CSPs and mobile phase conditions to find the optimal system for a given pair of enantiomers. researchgate.net

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and low sample consumption. nih.gov The method separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

This selector, often a cyclodextrin (B1172386) derivative or an antibiotic, forms transient diastereomeric complexes with the enantiomers of the analyte. nih.gov These complexes have different effective mobilities, allowing for their separation. For instance, the optical resolution of zopiclone, a complex molecule containing a piperazine ring, can be achieved using capillary electrophoresis with octakis-(2,3,6-tri-O-methyl)-γ-cyclodextrin as the chiral selector. drugfuture.com The utility of CE has been demonstrated for monitoring optical purity and degradation products in process chemistry involving piperazine derivatives. nih.gov The choice of chiral selector and the optimization of conditions such as buffer pH and concentration are critical for achieving successful chiral resolution by CE. nih.gov

Chemical Derivatization Strategies for Trace Analysis in Active Pharmaceutical Ingredients

The detection of trace amounts of this compound in active pharmaceutical ingredients (APIs) is crucial for quality control and safety. Due to its low UV absorbance, direct analysis by common chromatographic methods like HPLC-UV can be challenging. Chemical derivatization is a widely employed strategy to overcome this limitation by introducing a chromophore or fluorophore into the molecule, thereby enhancing its detectability. researchgate.net

A common approach involves the reaction of the secondary amine groups of 2-methylpiperazine with a derivatizing agent to form a stable, highly UV-active or fluorescent product. researchgate.netresearchgate.net This allows for sensitive quantification using readily available instrumentation like HPLC-UV or HPLC with fluorescence detection (FLD). researchgate.netresearchgate.net

Several derivatization reagents have been successfully utilized for the analysis of similar piperazine compounds. For instance, 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) has been used to derivatize piperazine, forming a stable, UV-active product suitable for HPLC-UV analysis. researchgate.net Another example is the use of benzaldehyde (B42025) to form a UV-active derivative with 1-methyl-4-amino-piperazine. researchgate.net For chiral separations, specific chiral derivatizing agents can be employed to form diastereomers that can be resolved on a standard achiral column. researchgate.netjfda-online.com For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. jfda-online.comresearch-solution.comobrnutafaza.hr Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are commonly used for this purpose. research-solution.comobrnutafaza.hrchemcoplus.co.jp

The selection of a derivatization strategy depends on several factors, including the nature of the API matrix, the required sensitivity, and the available analytical instrumentation. A successful method must ensure that the derivatization reaction is complete, reproducible, and free from interference from the API or other impurities. researchgate.netresearchgate.net

Table 1: Derivatization Reagents for Piperazine Analysis

| Derivatizing Reagent | Analyte | Analytical Technique | Purpose | Reference |

| NBD-Cl (4-chloro-7-nitrobenzofuran) | Piperazine | HPLC-UV | UV-activity enhancement | researchgate.net |

| Benzaldehyde | 1-methyl-4-amino-piperazine | HPLC-UV | UV-activity enhancement | researchgate.net |

| (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine (APy-PPZ) | Chiral carboxylic acids | HPLC | Enantiospecific determination | researchgate.net |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | General (for GC) | GC-MS | Increased volatility and thermal stability | research-solution.comobrnutafaza.hr |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for understanding the intrinsic properties of molecules like this compound and predicting their behavior in various chemical and biological systems.

Density Functional Theory (DFT) Calculations for Electronic Structure, Vibrational, and Optical Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, vibrational frequencies, and optical properties of molecules. researchgate.netals-journal.comscispace.comacs.org DFT calculations can provide valuable insights into the geometry, bond lengths, bond angles, and charge distribution of this compound. researchgate.netals-journal.com

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. researchgate.netcsic.esresearchgate.net These calculations help in understanding the fundamental vibrations of the molecule.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Visible) and optical properties of the molecule. researchgate.netcsic.es By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the electronic band gap can be determined, providing information about the molecule's reactivity and electronic transitions. researchgate.netresearchgate.netmdpi.com

Table 2: Representative DFT Calculation Applications

| Property | Computational Method | Information Gained | Reference |

| Geometry Optimization | DFT | Optimized molecular structure, bond lengths, angles | researchgate.net |

| Vibrational Frequencies | DFT | Theoretical FT-IR and FT-Raman spectra | researchgate.netcsic.es |

| Electronic Properties | DFT, TD-DFT | HOMO-LUMO energy gap, electronic transitions | researchgate.netmdpi.com |

| Optical Properties | TD-DFT | Simulated UV-Visible spectrum | researchgate.netcsic.es |

pKa Determinations and Thermodynamic Analysis

The pKa values of a molecule are critical for understanding its acid-base properties, which in turn influence its solubility, absorption, and interaction with biological targets. For a diamine like 2-methylpiperazine, there are two pKa values corresponding to the two protonation steps. uregina.caacs.orgresearchgate.net

Potentiometric titration is a common experimental method for determining pKa values at various temperatures. uregina.caacs.orgresearchgate.net From the temperature dependence of the pKa values, thermodynamic quantities such as the enthalpy (ΔH°) and entropy (ΔS°) of dissociation can be calculated using the van't Hoff equation. uregina.caacs.orgresearchgate.net These thermodynamic parameters provide deeper insights into the protonation process. researchgate.net

Computational methods can also be employed to predict pKa values, often showing good agreement with experimental results. uregina.ca These calculations typically involve determining the Gibbs free energy of the protonated and deprotonated species in solution.

Table 3: Experimental pKa and Thermodynamic Data for 2-Methylpiperazine

| Temperature (K) | pKa1 | pKa2 | ΔH° (kJ·mol⁻¹) | ΔS° (kJ·mol⁻¹·K⁻¹) | Reference |

| 298 | 9.57 | 5.21 | 40.1 | -0.052 | uregina.ca |

| 303 | 9.49 | 5.14 | - | - | uregina.ca |

| 313 | 9.25 | 4.93 | - | - | uregina.ca |

| 323 | 9.02 | 4.74 | - | - | uregina.ca |

In Silico Studies in Drug Design and Molecular Interactions

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.gov this compound, as a chiral building block, is of significant interest in the design of new therapeutic agents. researchgate.netnih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in modern drug discovery. mdpi.comnih.govmdpi.com

Molecular docking simulations can predict the binding mode and affinity of this compound-containing ligands to their biological targets, such as receptors or enzymes. nih.govmdpi.com This allows for the rational design of more potent and selective inhibitors. For instance, derivatives of 2-methylpiperazine have been designed and evaluated as CCR5 antagonists for anti-HIV therapy. nih.gov

In silico ADME (absorption, distribution, metabolism, and excretion) predictions are also vital in the early stages of drug development to assess the pharmacokinetic properties of new drug candidates containing the this compound moiety. mdpi.com These computational tools help to prioritize compounds with favorable drug-like properties for further experimental investigation.

Future Perspectives and Emerging Research Directions

Development of Novel and Highly Efficient Asymmetric Synthetic Routes for Substituted (S)-(+)-2-Methylpiperazine Derivatives

The synthesis of enantiomerically pure piperazine (B1678402) derivatives, particularly those with substitutions on the carbon atoms of the ring, remains a significant challenge. Current research is focused on developing novel and more efficient asymmetric synthetic routes to access a wider range of substituted this compound derivatives. nih.govrsc.orgrsc.org

Key areas of development include:

Catalytic Asymmetric Synthesis: Researchers are exploring new catalytic systems, including those based on transition metals and organocatalysts, to achieve high enantioselectivity in the synthesis of chiral piperazines. nih.govacs.org For instance, catalytic enantioselective α-chlorination of aldehydes followed by a series of transformations has been shown to produce chiral piperazines. nih.gov

Chiral Auxiliary-Based Methods: The use of chiral auxiliaries to direct the stereochemical outcome of reactions is a well-established strategy that continues to be refined for the synthesis of complex piperazine derivatives. nih.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. Enzymes can be employed for the kinetic resolution of racemic mixtures of piperazine derivatives or for the asymmetric synthesis of chiral precursors.

Exploration of Undiscovered Chemical Space for Piperazine Derivatives in Medicinal and Materials Chemistry

The piperazine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. rsc.orgnih.govresearchgate.net However, a significant portion of the chemical space for piperazine derivatives remains largely unexplored. nih.govrsc.orgrsc.org Analysis of existing drugs reveals that substitutions are predominantly at the nitrogen atoms, with a notable lack of diversity in carbon-substituted analogues. nih.govrsc.orgrsc.orgresearchgate.net

Medicinal Chemistry: The exploration of C-substituted piperazines is expected to unlock new pharmacological properties and lead to the discovery of novel drug candidates with improved efficacy and selectivity. nih.govrsc.org The introduction of chiral centers on the piperidine (B6355638) ring, a related scaffold, has been shown to enhance biological activities and selectivity, improve pharmacokinetic properties, and reduce toxicity. thieme-connect.comthieme-connect.com It is anticipated that similar benefits can be achieved by exploring the uncharted territory of C-substituted chiral piperazines.

Materials Chemistry: The unique structural and electronic properties of piperazine derivatives also make them attractive candidates for applications in materials science. For example, chiral piperazine derivatives have been used to construct homochiral metal-organic frameworks (MOFs) with potential applications in asymmetric catalysis and enantioselective separation. mdpi.com The synthesis of new chiral lead-free perovskites incorporating (R)- and (S)-2-methylpiperazine has demonstrated their potential in optoelectronic devices due to their narrow band gaps and high photoelectric response. nih.govbohrium.com Further exploration of the chemical space of piperazine derivatives could lead to the development of novel multifunctional materials with tailored optical, electronic, and catalytic properties. researchgate.net

Integration of Advanced Green Chemistry Principles into Industrial-Scale Synthesis of Chiral Piperazines

The growing emphasis on sustainable manufacturing practices is driving the integration of green chemistry principles into the industrial-scale synthesis of chiral piperazines. d-nb.inforesearchgate.netunimi.it This involves the development of processes that are more environmentally friendly, economically viable, and safer.

Key strategies for greening the synthesis of chiral piperazines include:

Use of Renewable Feedstocks: Researchers are investigating the use of bio-based raw materials, such as glycerol (B35011), for the synthesis of piperazine derivatives. livescience.io For example, a two-step process involving the selective dehydration of glycerol to acetol, followed by reductive amination, has been developed for the production of 2-methylpiperazine (B152721). livescience.iorsc.org

Catalytic Processes: The use of heterogeneous and homogeneous catalysts can significantly improve the efficiency and selectivity of reactions, reducing waste and energy consumption. unimi.itrsc.orgiitm.ac.in Photocatalytic methods are also being explored for the synthesis of piperazines under ambient conditions. iitm.ac.in

Alternative Energy Sources: Microwave irradiation and ultrasonication are being investigated as alternatives to conventional heating methods to accelerate reactions and improve yields in the synthesis of piperazine analogs. researchgate.net

Solvent Selection: The use of greener solvents or solvent-free reaction conditions is a key aspect of sustainable synthesis. researchgate.netresearchgate.net

Recent research has demonstrated the successful application of the Petasis reaction for the synthesis of piperazine analogs using microwave irradiation, ultrasonication, or mechanical trituration, significantly reducing reaction times and energy consumption compared to conventional methods. researchgate.net

Innovative Applications in Multifunctional Materials and Catalysis

The unique properties of this compound and its derivatives are being harnessed for the development of innovative multifunctional materials and catalysts.